5-(2-Fluorophenyl)-6-methylpyridin-2-amine
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Overview
Description
5-(2-Fluorophenyl)-6-methylpyridin-2-amine is a chemical compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring with a methyl group at the 6th position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-6-methylpyridin-2-amine typically involves multiple steps. One common method starts with the bromination of 2-fluoroacetophenone to obtain 2-fluoro-alpha-bromoacetophenone. This intermediate is then reacted with malononitrile to form 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile. Cyclization of this intermediate in a hydrogen chloride-ethyl acetate solution yields 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Finally, catalytic dechlorination and hydrogenation reduction produce 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The use of high-pressure autoclaves, controlled temperatures, and specific catalysts like platinum and Raney nickel are common. The reaction conditions are carefully monitored to achieve the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ hydrogenation techniques using catalysts like platinum or palladium.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles .
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of catalysts such as platinum or palladium.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(2-Fluorophenyl)-6-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde
- 2-Fluoro-alpha-bromoacetophenone
- 2-[2-(2-Fluorophenyl)-2-carbonyl]malononitrile
Uniqueness
What sets 5-(2-Fluorophenyl)-6-methylpyridin-2-amine apart from similar compounds is its unique combination of a fluorinated phenyl ring and a methyl-substituted pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C12H11FN2 |
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Molecular Weight |
202.23 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C12H11FN2/c1-8-9(6-7-12(14)15-8)10-4-2-3-5-11(10)13/h2-7H,1H3,(H2,14,15) |
InChI Key |
VAEMRXXBSGYRJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2=CC=CC=C2F |
Origin of Product |
United States |
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